

Comprehensive Spectroscopic Characterization of 3-Chloro-6-phenylpyridazin-4-ol

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Compound of Interest

Compound Name: 3-Chloro-6-phenylpyridazin-4-OL

CAS No.: 89868-13-3

Cat. No.: B1590347

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Executive Summary & Chemical Identity[1][2][3][4][5]

3-Chloro-6-phenylpyridazin-4-ol is a heterocyclic scaffold often encountered in agrochemical development. Its characterization is non-trivial due to lactam-lactim tautomerism, where the molecule exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. This equilibrium is solvent-dependent and significantly alters NMR and IR profiles.

| Property | Detail |
|-------------------|---------------------------------|
| IUPAC Name | 6-Chloro-3-phenylpyridazin-4-ol |
| Common Name | Pyridafol (CL 9673) |
| CAS Number | 40020-01-7 |
| Molecular Formula | |
| Molecular Weight | 206.63 g/mol |
| Exact Mass | 206.0247 Da |
| pKa | ~6.7 (Weakly acidic OH/NH) |

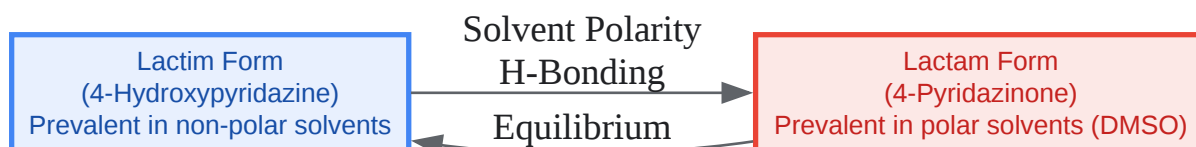
Sample Preparation & Tautomeric Considerations

Before acquiring spectra, it is critical to select the correct solvent system to stabilize the tautomer of interest.

- For NMR: Use DMSO-d6. The high polarity stabilizes the polar "oxo" (lactam) tautomer and slows proton exchange, allowing for the observation of distinct NH/OH signals. In , signals may broaden due to rapid exchange.
- For MS: Use LC-MS grade Acetonitrile/Water with 0.1% Formic Acid. The acidic environment promotes protonation , enhancing sensitivity in ESI+ mode.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium between the hydroxy-pyridazine and pyridazinone forms.



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Mass Spectrometry (MS) Data[2][7][8][9][10]

Mass spectrometry provides the most definitive identification through the characteristic chlorine isotopic pattern and fragmentation pathways.

Experimental Parameters (LC-MS/MS)

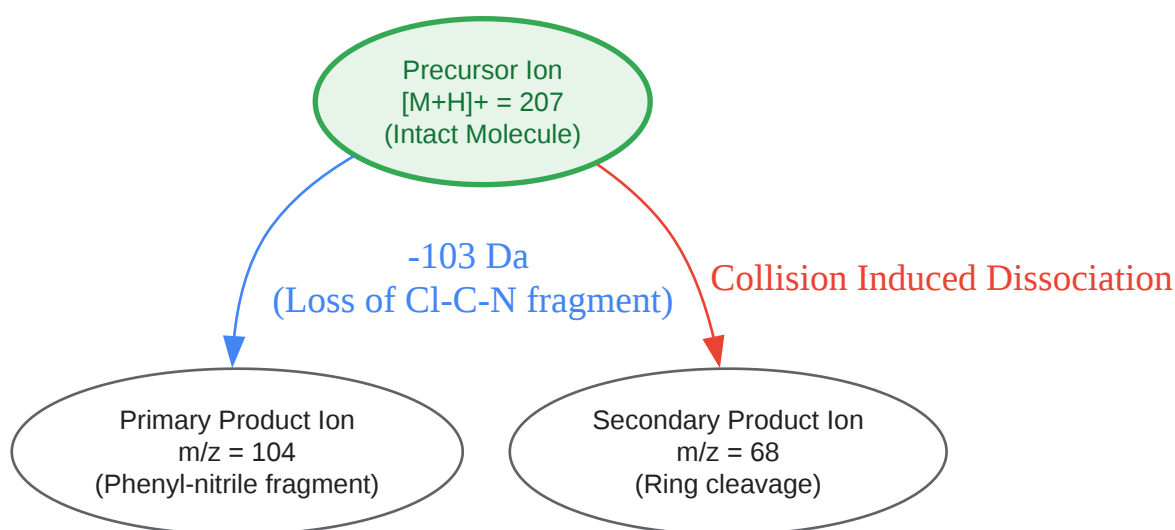
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
- Source Temp: 350°C.
- Cone Voltage: 30 V.

Spectral Data Summary

| Ion Type | m/z Value | Relative Abundance | Assignment |
|---------------|-----------|--------------------|----------------------------------|
| Molecular Ion | 207.0 | 100% | |
| Isotope Peak | 209.0 | ~33% | (Characteristic 3:1 ratio) |
| Fragment 1 | 104.0 | High | Loss of (Retro-Diels-Alder type) |
| Fragment 2 | 68.0 | Medium | Imidazole-like fragment |

Fragmentation Workflow

The fragmentation of Pyridafol involves the cleavage of the pyridazine ring. The transition 207 104 is the primary quantifier transition used in regulatory residue analysis.



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Nuclear Magnetic Resonance (NMR) Spectroscopy[2][8][11]

NMR analysis confirms the substitution pattern on the pyridazine ring. The spectra below describe the compound in DMSO-d₆, where it predominantly exists in the 4-oxo (lactam) form.

H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|-------------------------------|---------------|-------------|---------------------|---|
| 12.80 - 13.10 | Broad Singlet | 1H | NH (Lactam) / OH | Highly deshielded exchangeable proton; confirms tautomeric presence. |
| 7.95 - 8.05 | Multiplet | 2H | Ar-H (Ortho) | Phenyl protons adjacent to the pyridazine ring. |
| 7.45 - 7.60 | Multiplet | 3H | Ar-H (Meta/Para) | Remaining phenyl protons. |
| 7.10 | Singlet | 1H | H-5 (Pyridazine) | Diagnostic singlet. The lack of coupling confirms the 3,6- substitution pattern. |

C NMR Data (100 MHz, DMSO-d6)

| Chemical Shift (, ppm) | Assignment | Note |
|-------------------------|---------------------|--|
| 160.5 | C-4 (Carbonyl/C-OH) | Deshielded carbon indicative of the carbonyl/enol character. |
| 152.0 | C-6 (C-Cl) | Chemical shift typical for carbon attached to Chlorine and Nitrogen. |
| 145.5 | C-3 (C-Phenyl) | Quaternary carbon linking the phenyl ring. |
| 132.0 | Ph-C1 | Quaternary phenyl carbon. |
| 129.5 | Ph-Meta | Aromatic signal. |
| 128.8 | Ph-Para | Aromatic signal. |
| 127.0 | Ph-Ortho | Aromatic signal. |
| 118.5 | C-5 (CH) | Pyridazine ring carbon beta to the carbonyl. |

Infrared (IR) Spectroscopy[12]

IR spectroscopy is particularly useful for assessing the solid-state tautomerism. In the solid state, Pyridafol typically adopts the oxo-form, characterized by a strong amide-like carbonyl stretch.

| Wavenumber () | Intensity | Assignment | Functional Group |
|----------------|---------------|------------|---|
| 3100 - 2800 | Broad, Medium | / | H-bonded network in crystal lattice. |
| 1660 - 1640 | Strong | | Amide I band. Confirms the pyridazinone (lactam) structure.[3][4] |
| 1590 | Medium | / | Aromatic ring skeletal vibrations. |
| 750 - 700 | Strong | | Out-of-plane bending (monosubstituted phenyl). |
| 680 | Medium | | Carbon-Chlorine stretch. |

Experimental Protocols

Protocol A: NMR Sample Preparation

- Weigh 5-10 mg of solid **3-Chloro-6-phenylpyridazin-4-ol**.
- Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
- Transfer to a clean, dry 5mm NMR tube.
- Acquire spectrum at 298 K.
 - Note: If signals are broad, heat the sample to 320 K to accelerate proton exchange.

Protocol B: LC-MS/MS Method[9]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Detection: Monitor MRM transition 207.0 > 104.0 (Quant) and 207.0 > 68.0 (Qual).

References

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Sources

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